N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine
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Overview
Description
The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE is an indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE , often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For this specific compound, the reaction involves the condensation of 2-chlorobenzyl chloride with indole-3-carboxaldehyde, followed by reductive amination with 1-phenylethylamine.
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE: undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may affect signaling pathways involved in cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-chlorophenyl group and a 1-phenylethylamine moiety differentiates it from other indole derivatives .
Properties
Molecular Formula |
C24H23ClN2 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C24H23ClN2/c1-18(19-9-3-2-4-10-19)26-15-21-17-27(24-14-8-6-12-22(21)24)16-20-11-5-7-13-23(20)25/h2-14,17-18,26H,15-16H2,1H3 |
InChI Key |
RPQSCAQQIFGLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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